(3-乙氧基-4-甲氧基苯基)乙酸

描述

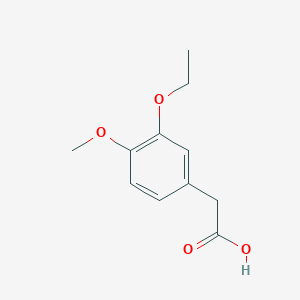

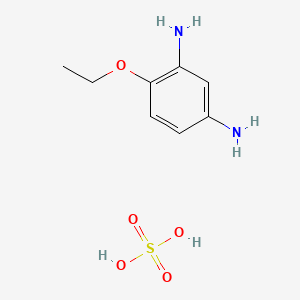

(3-Ethoxy-4-methoxyphenyl)acetic acid is a chemical compound that belongs to the family of phenylacetic acids. It is structurally related to various other compounds that have been synthesized and studied for their potential applications and properties. While the specific compound is not directly mentioned in the provided papers, related compounds such as (3-methoxyphenyl)acetic acid have been reported to crystallize in the monoclinic space group and form dimers in the crystalline state through hydrogen bonding .

Synthesis Analysis

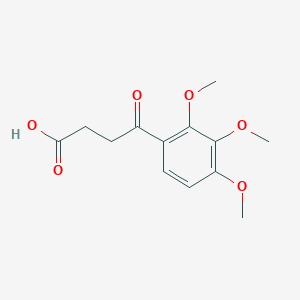

The synthesis of related compounds involves various starting materials and methods. For instance, 3-(4-methoxyphenylazo)acrylic acid was synthesized using 4-methoxylphenylhydrazine hydrochloride as a starting material, followed by treatment with 2-oxoacetic acid . Another related compound, (3-hydroxy-4-methoxyphenyl)acetic acid, was synthesized from isovanillin and rodanine through a series of reactions including condensation, hydrolysis, hydroxylation, and acetylation . A novel approach was described for the synthesis of 2-(2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl)acetic acid through multicomponent condensation . Additionally, 3-ethoxy-4-ethoxycarbonylphenylacetic acid was synthesized from 4-methylsalicylic acid by simultaneous esterification and etherification .

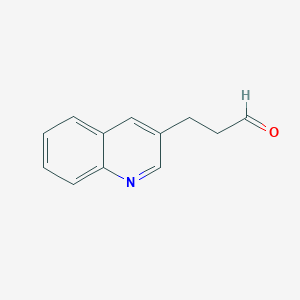

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a phenyl ring substituted with various functional groups such as methoxy, ethoxy, and acetic acid moieties. The structure of (3-methoxyphenyl)acetic acid was determined to crystallize in the monoclinic space group P21/c, and the compound forms dimers in the crystalline state . The structures of other synthesized compounds were established using techniques such as 1H, 13C-NMR spectroscopy, and high-resolution mass spectrometry .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are diverse and include condensation, hydrolysis, hydroxylation, acetylation, esterification, etherification, and multicomponent condensation . The reaction mechanism for the synthesis of 3-(4-methoxyphenylazo)acrylic acid was analyzed using charge distribution computation, indicating the influence of substituents on the benzene ring .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. For example, the anti-oxidation activities of (3-hydroxy-4-methoxyphenyl)acetic acid were studied using the DPPH radical scavenging method, demonstrating its potential as an antioxidant . The crystalline structure of (3-methoxyphenyl)acetic acid, with its hydrogen-bonded dimers, suggests specific physical properties such as melting point and solubility . The overall yields of the synthesized compounds, which are important for practical applications, ranged from 58% to 64.2% .

科学研究应用

1. 有机合成和催化中的应用

(3-乙氧基-4-甲氧基苯基)乙酸及其衍生物因其在有机合成中的作用而受到研究。例如,Tanaka 等人 (2014) 探索了使用格氏试剂对羧酸衍生物进行钯催化的 α-芳基化,以生成二芳基乙酸。这项研究展示了 (3-乙氧基-4-甲氧基苯基)乙酸在合成有机化学领域中的潜在用途,特别是在复杂有机化合物的合成中 (Tanaka、Tanaka 和 Mori,2014)。

2. 结构和分子研究

该化合物也一直是了解分子结构和相互作用的研究主题。例如,Okabe、Suga 和 Kohyama (1995) 对 DL-2-(4-羟基-3-甲氧基苯基)-2-羟基乙酸(一种密切相关的化合物)进行了一项研究,以分析其分子结构和氢键模式 (Okabe、Suga 和 Kohyama,1995)。

3. 化学和生物化学研究

(3-乙氧基-4-甲氧基苯基)乙酸因其化学性质和反应而受到研究。Baarschers 和 Vukmanich (1986) 研究了甲氧氯衍生物,包括 2,2-双(对甲氧基苯基)乙酸((3-乙氧基-4-甲氧基苯基)乙酸的衍生物)的合成和溶解度。这项工作有助于更广泛地了解这些化合物的化学行为和潜在应用 (Baarschers 和 Vukmanich,1986)。

安全和危害

While specific safety and hazard information for “(3-Ethoxy-4-methoxyphenyl)acetic acid” is not available, it’s important to handle all chemicals with appropriate safety measures. This includes wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

作用机制

Target of Action

It’s known that carboxylic acids, such as this compound, can donate hydrogen ions if a base is present to accept them . They react with all bases, both organic (for example, the amines) and inorganic .

Mode of Action

The compound’s interaction with its targets involves the donation of hydrogen ions, a characteristic behavior of carboxylic acids . This reaction, known as “neutralization”, is accompanied by the evolution of substantial amounts of heat .

Biochemical Pathways

It’s worth noting that the compound might be involved in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

It’s known that carboxylic acids, such as this compound, can be absorbed and distributed in the body, metabolized (often through reactions with bases), and eventually excreted .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (3-Ethoxy-4-methoxyphenyl)acetic acid. For instance, the compound is chemically stable under standard ambient conditions (room temperature) . Decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide (co) and carbon dioxide (co2) .

属性

IUPAC Name |

2-(3-ethoxy-4-methoxyphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-3-15-10-6-8(7-11(12)13)4-5-9(10)14-2/h4-6H,3,7H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNQFGVWUKMDAGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)CC(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(5-Propylpyridin-2-yl)phenyl]prop-2-enoic acid](/img/structure/B3021106.png)

![tert-Butyl ((1H-benzo[d]imidazol-2-yl)methyl)carbamate](/img/structure/B3021116.png)

amine hydrochloride](/img/structure/B3021123.png)